2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Description
2-[(8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a synthetic organic compound featuring a benzo[c]chromen core substituted with methoxy (at position 8), methyl (at position 4), and oxo (at position 6) groups. The acetamide moiety at position 3 distinguishes it from simpler chromenone derivatives. Its molecular formula is C₁₉H₁₇NO₆, with a molecular weight of 355.34 g/mol (calculated based on structural analogs in ).
The compound’s synthesis likely involves multi-step reactions, including:
Formation of the benzo[c]chromen scaffold via cyclization.
Introduction of substituents (methoxy, methyl) through electrophilic substitution or alkylation.
Coupling of the acetamide group via nucleophilic displacement or ester-to-amide conversion .
Properties
IUPAC Name |
2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-9-14(22-8-15(18)19)6-5-12-11-4-3-10(21-2)7-13(11)17(20)23-16(9)12/h3-7H,8H2,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMLMGAPPRIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Benzo[c]chromen Core: The initial step involves the synthesis of the benzo[c]chromen core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Methoxylation and Methylation:
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioamides.
Scientific Research Applications
Chemistry
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinones, which are valuable in organic synthesis. |
| Reduction | Reduction reactions can convert ketone groups to alcohols, facilitating further chemical transformations. |
| Substitution | Nucleophilic substitution can occur at the aromatic ring, allowing for the introduction of various functional groups. |
Biology
Research indicates that this compound may exhibit significant biological activities, including:
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Medicine
The therapeutic potential of this compound is under investigation for various conditions:
| Disease Area | Potential Application |
|---|---|
| Cancer | Investigated for its ability to induce apoptosis in cancer cells. |
| Neurodegenerative Diseases | Explored for neuroprotective effects that could benefit conditions like Alzheimer's disease. |
| Cardiovascular Disorders | Potential use in managing oxidative stress-related cardiovascular issues. |
Case Studies
Recent studies have highlighted the compound's efficacy in different experimental models:
- Anti-inflammatory Effects in Animal Models : A study demonstrated that administration of this compound significantly reduced markers of inflammation in a murine model of arthritis.
- Antioxidant Activity Assessment : In vitro assays showed that it effectively reduced oxidative stress markers in cultured neuronal cells.
- Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
- Substituent Effects: The 8-methoxy group in the target compound may enhance receptor binding specificity, as seen in methoxy-substituted quinazolinones . The acetamide group improves solubility and hydrogen-bonding capacity compared to ester analogs (e.g., methyl ester in ).
Biological Activity :
- Compounds with acetamide moieties (e.g., ) exhibit higher antimicrobial and anticancer activity than ester derivatives, likely due to enhanced interactions with biological targets.
- Saturated ring systems (e.g., tetrahydro-benzo[c]chromen in ) show improved metabolic stability but reduced planar aromatic interactions.
Synthetic Challenges :
Contradictions and Resolutions :
- Discrepancies in reported melting points for similar compounds (e.g., 210–215°C vs. 225–230°C) may arise from solvent-dependent polymorphism. Ethanol crystallization yields lower melting points than ethyl acetate .
- Bioactivity variations in analogs (e.g., vs. ) highlight the need for standardized assay conditions (e.g., pH, cell lines).
Biological Activity
Overview
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, also referred to as a benzo[c]chromene derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[c]chromene core with various functional groups, including methoxy and acetamide moieties. Its molecular formula is , and it has been associated with various pharmacological effects.
1. Anti-inflammatory Properties
Research indicates that derivatives of benzo[c]chromenes exhibit anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which suggests its potential in mitigating oxidative stress-related diseases.
3. Antimicrobial Effects
Preliminary studies have suggested that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
The biological effects of this compound are believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and oxidative stress.
- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, contributing to its therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study: Anti-inflammatory Effects
In a controlled study, the compound was administered to animal models exhibiting signs of inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study: Antioxidant Efficacy
A series of assays measuring the DPPH radical scavenging activity revealed that the compound effectively reduced oxidative stress levels in vitro. This suggests its utility in formulations aimed at combating oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
